molecular formula C23H18O4 B11136783 2-[(Z)-1-(5-methyl-2-furyl)methylidene]-6-[(4-vinylbenzyl)oxy]-1-benzofuran-3-one

2-[(Z)-1-(5-methyl-2-furyl)methylidene]-6-[(4-vinylbenzyl)oxy]-1-benzofuran-3-one

Cat. No.: B11136783
M. Wt: 358.4 g/mol
InChI Key: VCDATWNYLHWMLQ-XKZIYDEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Z)-1-(5-methyl-2-furyl)methylidene]-6-[(4-vinylbenzyl)oxy]-1-benzofuran-3-one is a complex organic compound characterized by its unique structure, which includes a benzofuran core, a furan ring, and a vinylbenzyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-(5-methyl-2-furyl)methylidene]-6-[(4-vinylbenzyl)oxy]-1-benzofuran-3-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction between a furan aldehyde and a suitable ketone or ester.

    Vinylbenzyl Ether Formation: The final step involves the etherification of the benzofuran core with 4-vinylbenzyl alcohol under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran core, converting it to an alcohol.

    Substitution: The vinyl group in the vinylbenzyl ether can participate in various substitution reactions, such as halogenation or nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) or halogenating agents (N-bromosuccinimide, NBS).

Major Products

    Oxidation: Furanones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nucleophile-substituted products.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the synthesis of novel organic compounds.

Biology

The compound’s potential biological activity, particularly its interactions with enzymes or receptors, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for therapeutic applications. Its structural features might allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In materials science, the compound could be used in the design of new polymers or as a precursor for advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-[(Z)-1-(5-methyl-2-furyl)methylidene]-6-[(4-vinylbenzyl)oxy]-1-benzofuran-3-one exerts its effects depends on its interaction with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The compound’s structure allows it to participate in various molecular interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-[(Z)-1-(3-furyl)methylidene]-1-benzenethiol: Similar in having a furan ring and a benzene derivative but differs in the functional groups attached.

    2-[(2-sulfanylphenyl)imino]methylphenol: Shares the benzofuran core but has different substituents, leading to different chemical properties and applications.

Uniqueness

2-[(Z)-1-(5-methyl-2-furyl)methylidene]-6-[(4-vinylbenzyl)oxy]-1-benzofuran-3-one is unique due to its combination of a benzofuran core, a furan ring, and a vinylbenzyl ether group

Properties

Molecular Formula

C23H18O4

Molecular Weight

358.4 g/mol

IUPAC Name

(2Z)-6-[(4-ethenylphenyl)methoxy]-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C23H18O4/c1-3-16-5-7-17(8-6-16)14-25-18-10-11-20-21(12-18)27-22(23(20)24)13-19-9-4-15(2)26-19/h3-13H,1,14H2,2H3/b22-13-

InChI Key

VCDATWNYLHWMLQ-XKZIYDEJSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C=C

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=C(C=C4)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.